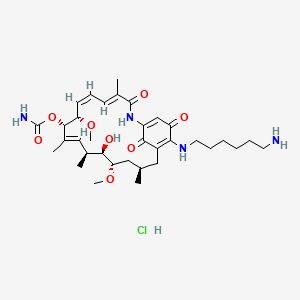
1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring, a pyrazinone moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid typically involves multiple stepsKey reagents often include N,N-dimethylformamide dimethyl acetal and various hydrazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in medicinal chemistry.
Pyrazinone derivatives: These compounds feature the pyrazinone moiety and are known for their biological activity.
Fluorophenyl compounds: These compounds contain the fluorophenyl group and are often used in drug design for their unique properties.
Uniqueness
1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid is unique due to its combination of these three functional groups, which can confer specific biological activities and chemical properties not found in simpler compounds.
Properties
Molecular Formula |
C16H16FN3O3 |
|---|---|
Molecular Weight |
317.31 g/mol |
IUPAC Name |
1-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O3/c17-12-4-1-5-13(9-12)20-8-6-18-14(15(20)21)19-7-2-3-11(10-19)16(22)23/h1,4-6,8-9,11H,2-3,7,10H2,(H,22,23) |
InChI Key |
JGUSREGSUJRNSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN(C2=O)C3=CC(=CC=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)
![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B11828314.png)
![1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828321.png)
![1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine](/img/structure/B11828333.png)

![4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)

![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)




![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B11828374.png)
